molecular formula C10H14ClNO3 B1378316 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride CAS No. 1394041-99-6

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride

Cat. No.: B1378316
CAS No.: 1394041-99-6
M. Wt: 231.67 g/mol
InChI Key: XVNZGZXALXHRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride is an organic compound that features a furan ring and a morpholine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Ring: This step involves the reaction of the furan derivative with a morpholine derivative, often under nucleophilic substitution conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving furan and morpholine derivatives.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride would depend on its specific biological target. Generally, compounds with furan and morpholine rings can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)ethan-1-one: Lacks the morpholine ring.

    2-(Morpholin-3-yl)ethan-1-one: Lacks the furan ring.

    1-(Furan-2-yl)-2-(piperidin-3-yl)ethan-1-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride is unique due to the presence of both furan and morpholine rings, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(furan-2-yl)-2-morpholin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8;/h1-2,4,8,11H,3,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNZGZXALXHRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride
Reactant of Route 2
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride
Reactant of Route 4
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride
Reactant of Route 6
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.